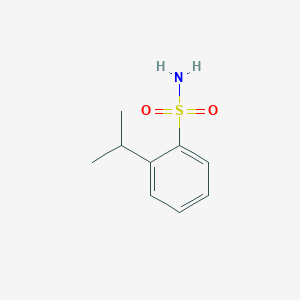

2-(Propan-2-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Propan-2-yl)benzene-1-sulfonamide” is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Synthesis Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The synthesis of sulfonamide-based compounds involves various techniques, including the solvent-free/neat fusion method .Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . They play a role in treating a diverse range of disease states . Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects .Applications De Recherche Scientifique

Antibacterial Properties

2-(Propan-2-yl)benzene-1-sulfonamide: exhibits a range of pharmacological activities, including antibacterial properties. It can inhibit the growth of bacteria by targeting specific enzymes essential for bacterial survival, such as dihydropteroate synthetase . This makes it valuable for treating bacterial infections in both humans and animals.

Anti-Carbonic Anhydrase Activity

This compound also shows anti-carbonic anhydrase activity, which is crucial in various physiological processes, including respiration and the regulation of pH in tissues . Its inhibition can be used to treat conditions like glaucoma, epilepsy, and altitude sickness.

Diuretic Applications

As a sulfonamide, it can act as a diuretic, helping to remove excess fluid from the body by increasing urine production . This application is particularly useful in managing conditions such as heart failure, liver cirrhosis, and certain kidney disorders.

Hypoglycemic Effects

Research indicates that sulfonamides can have hypoglycemic effects, making them potential candidates for diabetes management. They may help lower blood sugar levels by influencing insulin release or action .

Thyroiditis Treatment

The anti-inflammatory properties of sulfonamides can be leveraged in the treatment of thyroiditis, reducing inflammation of the thyroid gland and managing symptoms associated with this condition .

Hydrogel Formation for Biomedical Applications

2-(Propan-2-yl)benzene-1-sulfonamide: can be used to synthesize pH-sensitive hydrogels with controllable crosslinking density . These hydrogels are promising materials for biomedical applications, such as tissue engineering and drug delivery, due to their ability to respond to changes in pH.

Mécanisme D'action

Target of Action

The primary targets of 2-(Propan-2-yl)benzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient .

Mode of Action

2-(Propan-2-yl)benzene-1-sulfonamide interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal physiological processes that these enzymes are involved in .

Biochemical Pathways

The action of 2-(Propan-2-yl)benzene-1-sulfonamide affects several biochemical pathways. By inhibiting carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs . By inhibiting dihydropteroate synthetase, it interferes with the synthesis of folate, affecting cell growth and division .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining the concentration of the drug that reaches its targets and thus its effectiveness .

Result of Action

The molecular and cellular effects of the action of 2-(Propan-2-yl)benzene-1-sulfonamide include the disruption of normal physiological processes such as respiration and cell growth and division . This can lead to various effects at the organism level, depending on the specific processes that are disrupted .

Action Environment

The action, efficacy, and stability of 2-(Propan-2-yl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution in the body . Other factors such as temperature and the presence of other substances can also affect the stability and action of the compound .

Safety and Hazards

Sulfonamides have potential to cause various unfavorable side effects, including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

Propriétés

IUPAC Name |

2-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGJMQGRZOEPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2606241.png)

![3-Cyclobutyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2606242.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone](/img/structure/B2606243.png)

![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)

![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)

![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)